Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a chemical compound with the CAS number 62557-32-8 . It has a molecular weight of 187.24 and its IUPAC name is ethyl 2-(2-amino-1H-1lambda3-thiazol-5-yl)acetate .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is C7H11ClN2O2S . Its average mass is 222.692 Da and its monoisotopic mass is 222.022980 Da .Physical And Chemical Properties Analysis
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a solid at room temperature . It has a predicted boiling point of 318.5±17.0 °C and a predicted density of 1.295±0.06 g/cm3 .Scientific Research Applications
Synthesis Techniques
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride and its derivatives are synthesized through multiple steps, including oxidation, bromination, cyclic condensation, oximation, methylation, and halogenation. These processes are utilized to produce various compounds like ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate and others, with a focus on optimizing yield and simplifying the synthesis process (Wang Li, 2007), (Wang Yu-huan, 2008), (Chen An-cheng, 2012).
Chemical Modification
Efforts have been made to chemically modify this compound to enhance its properties, such as using triphenylmethyl to protect the hydroxyl group in the synthesis of Cefdinir, showcasing a trend towards green chemistry by minimizing waste and utilizing eco-friendly solvents (Zhong Wei-hui, 2013).
Biological and Medicinal Applications
Enzyme Inhibition
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines have shown significant inhibition activities against α-glucosidase and β-glucosidase enzymes. These compounds, particularly one with the highest inhibition towards α-glucosidase, may have implications for diabetes treatment (Ayesha Babar et al., 2017).
Antibacterial and Antitumor Properties
Novel derivatives of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride have shown antibacterial activity against various pathogens and have been explored for their antitumor potential. The synthesis and antibacterial activity of certain derivatives indicate their efficacy against specific fungi, while others have been tested for cytotoxicity against cancer cell lines, showcasing their potential in antibacterial and anticancer therapies (Ma Xi-han, 2011), (Maria-Gabriela Alexandru et al., 2010).
Drug Development and QSAR Studies
The compound's derivatives have been used in Quantitative Structure–Activity Relationships (QSAR) and molecular modeling to study their potential as therapeutic agents, with significant findings in terms of cytotoxic activity and selectivity against various cancer cell lines. These studies contribute to drug development by elucidating the relationship between chemical structure and biological activity, aiding in the design of more effective drugs (Łukasz Tomorowicz et al., 2020).
Safety And Hazards
Future Directions
As an intermediate used to synthesize thiazoloquinazoline derivatives, Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride could play a role in the development of potent selective aurora A and B kinase inhibitors . These inhibitors have potential applications in cancer treatment, making this compound an interesting subject for future research.
properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKQSZRCXKHUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744282 | |
Record name | Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride | |
CAS RN |
383672-45-5 | |
Record name | Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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